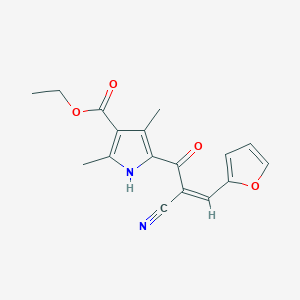
(Z)-5-(2-氰基-3-(呋喃-2-基)丙烯酰基)-2,4-二甲基-1H-吡咯-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
呋喃衍生物因其抗菌潜力而备受关注。研究人员探索了该化合物对革兰氏阳性菌和革兰氏阴性菌的抗菌特性。 其独特的化学结构可能会干扰细菌细胞壁或必需酶,使其成为新型抗生素的有希望的候选者 .
抗癌潜力
含呋喃的化合物通常表现出多种生物活性,包括抗癌作用。研究人员研究了该化合物对癌细胞系的影响,评估了其细胞毒性、诱导凋亡特性以及作为辅助治疗的潜力。 需要进一步研究以阐明其确切的作用机制 .
抗炎和镇痛特性
呋喃以其抗炎和镇痛作用而闻名。该化合物可能调节炎症通路,使其与关节炎、神经性疼痛和其他炎症性疾病等病症相关。 临床前研究显示出令人鼓舞的结果,但需要临床试验来验证 .
抗病毒活性
鉴于抗病毒剂的全球重要性,研究人员探索了呋喃衍生物作为潜在的病毒复制抑制剂。该化合物可以靶向特定的病毒酶或蛋白质,阻碍病毒的传播。 正在研究其对各种病毒(例如流感病毒、疱疹病毒)的疗效 .
抗溃疡和胃保护作用
呋喃已被研究用于其胃保护特性。该化合物可以保护胃粘膜,减少溃疡形成,并促进组织修复。 这些作用可能对治疗消化性溃疡和相关胃肠道疾病具有价值 .
其他应用
除了上述领域,研究人员还探索了呋喃衍生物的利尿剂、肌肉松弛剂和抗焦虑特性。 此外,该化合物作为生物基材料和燃料的构建块的潜力也引起了人们的兴趣 .
生物活性
(Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a furan moiety and a cyano group, which are known to enhance pharmacological properties. This article provides an overview of the biological activity of this compound, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is C15H16N2O4. The compound's structure features a pyrrole ring substituted with various functional groups that contribute to its reactivity and biological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. The biological activity of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was evaluated against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | E. coli | 15 |
| (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 22 |
| Control (Ampicillin) | S. aureus | 20 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Antitumor Activity
The antitumor potential of pyrrole derivatives has also been explored. A study focusing on the cytotoxic effects of (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate on various cancer cell lines revealed promising results.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
The IC50 values indicate that the compound is particularly effective against A549 lung cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
Pyrrole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can inhibit pro-inflammatory cytokines.
Table 3: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 45 |
| IL-6 | 10 | 50 |
| IL-1 beta | 10 | 40 |
The compound effectively reduces the levels of TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrrole derivatives for their biological activities. Among them, (Z)-ethyl 5-(2-cyano-3-(furan-2-yl)acryloyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate was identified as a lead compound due to its balanced profile of antimicrobial and antitumor activities .
Another investigation focused on the structure–activity relationship (SAR) among pyrrole derivatives revealed that modifications at the furan and cyano positions significantly influenced biological activity. This underscores the importance of molecular design in enhancing therapeutic efficacy .
属性
IUPAC Name |
ethyl 5-[(Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)14-10(2)15(19-11(14)3)16(20)12(9-18)8-13-6-5-7-23-13/h5-8,19H,4H2,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVDAOROVSJKB-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(=CC2=CC=CO2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)/C(=C\C2=CC=CO2)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














